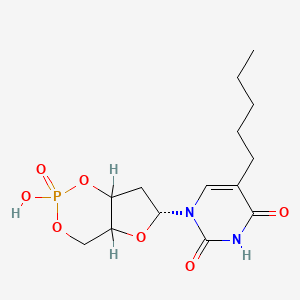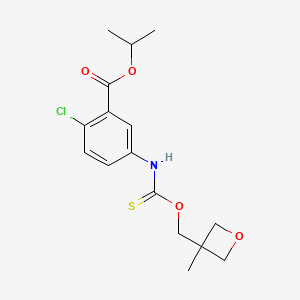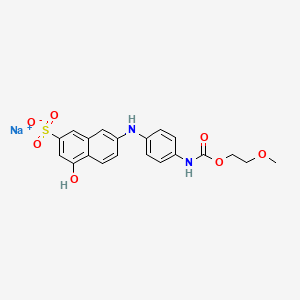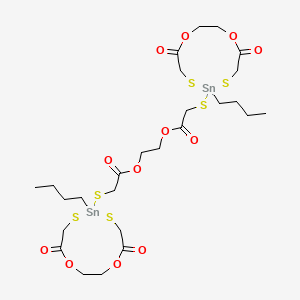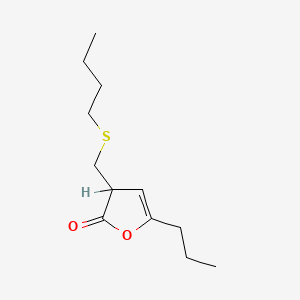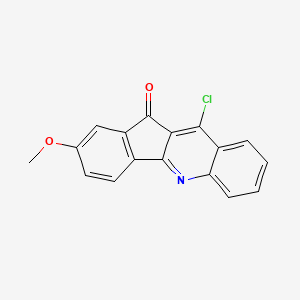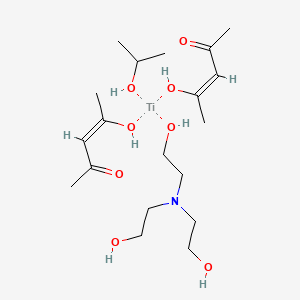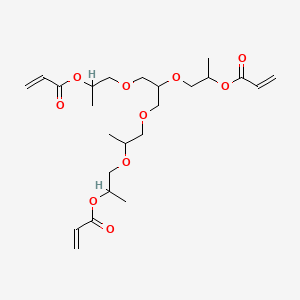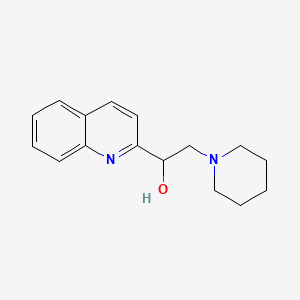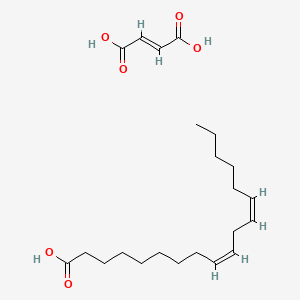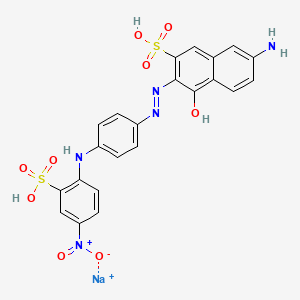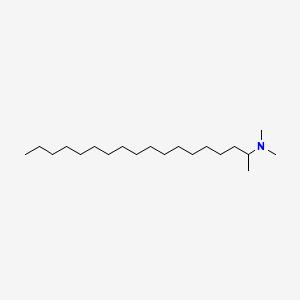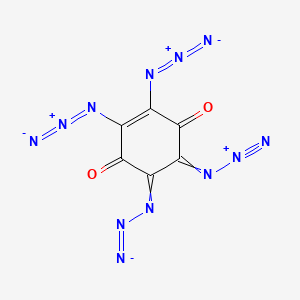
Tetraazido-P-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is a chemical compound with a unique structure characterized by the presence of azido groups attached to a cyclohexadiene-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- typically involves the introduction of azido groups to a cyclohexadiene-dione precursor. One common method is the reaction of 2,5-Cyclohexadiene-1,4-dione with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetraazido compound.
Industrial Production Methods
While specific industrial production methods for 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the potentially hazardous azido groups.
化学反应分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido groups to amines or other reduced forms.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the azido groups.
科学研究应用
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including high-energy materials and explosives.
作用机制
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- involves the reactivity of the azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or material synthesis.
相似化合物的比较
Similar Compounds
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraamino-: Similar structure but with amino groups instead of azido groups.
2,5-Dimethyl-1,4-benzoquinone: A related quinone compound with methyl groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetraazido- is unique due to the presence of multiple azido groups, which impart high reactivity and potential for diverse chemical transformations
属性
CAS 编号 |
22826-61-5 |
|---|---|
分子式 |
C6N12O2 |
分子量 |
272.14 g/mol |
IUPAC 名称 |
[(3,4-diazido-6-diazonioimino-2,5-dioxocyclohex-3-en-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6N12O2/c7-15-11-1-2(12-16-8)6(20)4(14-18-10)3(5(1)19)13-17-9 |
InChI 键 |
ZXSNZXKSVFJVBY-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=O)C(=N[N+]#N)C(=NN=[N-])C1=O)N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




